Mono(5-Methyl-2-hexyl) Phthalate Mono(5-Methyl-2-hexyl) Phthalate
Brand Name: Vulcanchem
CAS No.:
VCID: VC18518612
InChI: InChI=1S/C15H20O4/c1-10(2)8-9-11(3)19-15(18)13-7-5-4-6-12(13)14(16)17/h4-7,10-11H,8-9H2,1-3H3,(H,16,17)
SMILES:
Molecular Formula: C15H20O4
Molecular Weight: 264.32 g/mol

Mono(5-Methyl-2-hexyl) Phthalate

CAS No.:

Cat. No.: VC18518612

Molecular Formula: C15H20O4

Molecular Weight: 264.32 g/mol

* For research use only. Not for human or veterinary use.

Mono(5-Methyl-2-hexyl) Phthalate -

Specification

Molecular Formula C15H20O4
Molecular Weight 264.32 g/mol
IUPAC Name 2-(5-methylhexan-2-yloxycarbonyl)benzoic acid
Standard InChI InChI=1S/C15H20O4/c1-10(2)8-9-11(3)19-15(18)13-7-5-4-6-12(13)14(16)17/h4-7,10-11H,8-9H2,1-3H3,(H,16,17)
Standard InChI Key RHIBMWKTYMGVAQ-UHFFFAOYSA-N
Canonical SMILES CC(C)CCC(C)OC(=O)C1=CC=CC=C1C(=O)O

Introduction

PropertyMono(5-Methyl-2-hexyl) PhthalateMono(2-Ethylhexyl) Phthalate (MEHP)
Molecular FormulaC₁₅H₂₀O₄C₁₆H₂₂O₄
Molecular Weight (g/mol)264.32278.34
Ester Group Position5-Methyl-2-hexyl2-Ethylhexyl
PubChem CID1316681104376-20-9 (MEHP)

The structural variation in the ester side chain influences physicochemical properties such as solubility and metabolic pathways.

Synthesis and Industrial Applications

Synthesis Pathways

Mono(5-Methyl-2-hexyl) Phthalate is synthesized via esterification of phthalic anhydride with 5-methyl-2-hexanol. This reaction typically employs acid catalysts (e.g., sulfuric acid) under controlled temperature conditions . The process is analogous to the synthesis of MEHP but utilizes a branched alcohol precursor.

Environmental and Biological Fate

Metabolic Pathways

In vivo, phthalate monoesters undergo oxidation and glucuronidation. For example, MEHP is metabolized to mono(2-ethyl-5-hydroxyhexyl) phthalate (MEHHP) and mono(2-ethyl-5-oxohexyl) phthalate (MEOHP) . While Mono(5-Methyl-2-hexyl) Phthalate’s metabolism remains unstudied, its branched structure may slow enzymatic oxidation compared to MEHP .

Toxicity and Health Implications

Acute and Chronic Toxicity

  • Hepatotoxicity: Peroxisome proliferation in rodent liver cells .

  • Endocrine Disruption: Anti-androgenic effects via PPAR-α activation .

  • Developmental Toxicity: Impaired fetal growth in animal models .

Comparative Toxicity Metrics

EndpointMEHP (µg/kg/day)Mono(5-Methyl-2-hexyl) Phthalate (Inferred)
NOAEL (Liver Effects)4.8 (Rats) Likely higher due to reduced bioavailability
LOAEL (Developmental)14.7 (Mice) Not established

Regulatory Status and Analytical Methods

Detection Techniques

  • Liquid Chromatography-Mass Spectrometry (LC-MS): Used for phthalate metabolites in urine .

  • Gas Chromatography (GC): For volatile derivatives .

Research Gaps and Future Directions

  • Toxicokinetics: Absorption, distribution, and excretion studies are needed.

  • Epidemiology: Associations with human health outcomes (e.g., obesity, endocrine disorders).

  • Environmental Monitoring: Presence in water, soil, and air.

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